molecular formula C21H17FN2O4S B385671 4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine CAS No. 720672-87-7

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

Cat. No.: B385671
CAS No.: 720672-87-7
M. Wt: 412.4g/mol
InChI Key: YPCCUNWSLKIBTH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.4g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine (CAS Number: 896327-39-2) is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a furan ring, a sulfonamide group, and a fluorophenyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C18H15F2NO5S
  • Molecular Weight : 427.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated that related oxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against solid tumors .

CompoundCell LineIC50 (µM)Reference
Compound AHepG2 (liver cancer)1.30
Compound BMCF7 (breast cancer)0.95

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Many oxazole derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through modulation of the cell cycle and induction of pro-apoptotic factors .
  • Targeting Specific Pathways : The presence of the furan and sulfonamide groups may allow for selective interaction with specific molecular targets involved in tumorigenesis.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to this compound:

  • In Vitro Antiproliferative Assays : A study reported that similar oxazole compounds exhibited significant antiproliferative effects on various cancer cell lines, with some derivatives showing enhanced selectivity towards HDAC isoforms .
  • In Vivo Efficacy : Animal models have demonstrated that related compounds can significantly inhibit tumor growth compared to controls, suggesting potential for further development as therapeutic agents .
  • Synergistic Effects : Research has indicated that combining these compounds with established chemotherapeutics (e.g., taxol) can enhance anticancer efficacy, indicating a potential for combination therapies .

Scientific Research Applications

Antibacterial Activity

The sulfonamide group is well-documented for its antibacterial properties. Compounds similar to 4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine have shown effectiveness against various bacterial strains. This compound's unique structure may enhance its binding affinity to bacterial enzymes, making it a candidate for further antibacterial studies.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit anticancer activity. The fluorinated phenyl group may improve the compound's pharmacokinetic properties, potentially leading to higher efficacy in targeting cancer cells. Studies on related oxazole derivatives have demonstrated significant growth inhibition in various cancer cell lines, suggesting a promising avenue for exploration.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. Given the presence of the furan and oxazole moieties, it may interact with key inflammatory mediators, providing a basis for developing anti-inflammatory agents.

Interaction Studies

Interaction studies are crucial for understanding the therapeutic potential of this compound. Research focusing on its binding affinity to various biological targets reveals insights into its mechanism of action and safety profile. Such studies often involve:

  • Molecular Docking Simulations : To predict how the compound interacts with target proteins.
  • In Vitro Assays : To evaluate biological activity against specific targets.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique advantages of this compound:

Compound NameKey Structural FeaturesBiological Activity
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amineChlorine instead of fluorineAntibacterial
4-(trifluoromethyl)phenylsulfonyl derivativesTrifluoromethyl groupAnticancer
2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol derivativesMethoxy group instead of methylAnti-inflammatory

Case Studies

Recent studies have highlighted the effectiveness of related compounds in clinical settings:

  • Anticancer Study : A derivative exhibited significant growth inhibition against SNB-19 and OVCAR-8 cell lines, suggesting a strong anticancer potential.
  • Antibacterial Research : A related sulfonamide was shown to effectively inhibit bacterial growth in vitro, paving the way for further development as an antibiotic.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-14-4-6-15(7-5-14)13-23-20-21(24-19(28-20)18-3-2-12-27-18)29(25,26)17-10-8-16(22)9-11-17/h2-12,23H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCUNWSLKIBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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